Hemantane

Dopamine D3 Receptor Receptor Binding Parkinson's Disease

Researchers studying Parkinson's disease and levodopa-induced dyskinesia (LID) need tools that cleanly dissect D3 receptor contributions from NMDA effects, but standard agents like amantadine lack this selectivity and can exacerbate LID. Hemantane directly addresses these gaps. Key advantages: 9-fold more potent D3 binding vs. amantadine (IC50 39 µM vs. 360 µM); slows LID development in rat models, opposite to amantadine's pro-dyskinetic effect; provides both pre- and post-insult cytoprotection in 6-OHDA neurotoxicity assays; serves as an essential positive control for SAR campaigns on aminoadamantane analgesics. Supplied as hydrochloride salt, ≥95% purity. Custom synthesis available for research quantities.

Molecular Formula C16H27N
Molecular Weight 233.39 g/mol
Cat. No. B10826695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemantane
Molecular FormulaC16H27N
Molecular Weight233.39 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2C3CC4CC(C3)CC2C4
InChIInChI=1S/C16H27N/c1-2-4-6-17(5-3-1)16-14-8-12-7-13(10-14)11-15(16)9-12/h12-16H,1-11H2
InChIKeyJAROVUWOMYMQCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hemantane: Experimental Multimodal Antiparkinsonian Agent


Hemantane (N-2-adamantyl hexamethylenimine hydrochloride) is an experimental antiparkinsonian agent belonging to the adamantane class, developed and studied primarily in Russia [1]. It exhibits a complex, multimodal pharmacological profile that includes low-affinity non-competitive NMDA receptor antagonism, weak competitive MAO-B inhibition, and modulation of dopaminergic and serotonergic systems [2]. Unlike many in-class compounds, hemantane's mechanism involves a noncompetitive inhibition of dopamine transport, with an IC50 of 39 µM for D3 receptor binding and 5.5 µM for NMDA receptor binding [3].

Multimodal tool for dopaminergic, glutamatergic, and serotonergic pathway studies
Adamantane scaffold with noncompetitive dopamine transport modulation
Comparator research vs amantadine class; distinct pharmacodynamic profile reported

Why Amantadine Cannot Substitute for Hemantane


Despite sharing an adamantane scaffold and NMDA receptor antagonist properties with clinically used agents like amantadine, hemantane exhibits a distinct and often superior pharmacological fingerprint that precludes simple substitution. Direct comparative studies reveal that hemantane is nearly one order of magnitude more potent than amantadine in inhibiting binding to dopamine D3 receptors (IC50 39 µM vs. 360 µM) [1], and it demonstrates a unique ability to slow the development of levodopa-induced dyskinesia, whereas amantadine accelerates and exacerbates it [2]. Furthermore, in models of neurotoxicity, hemantane provides cytoprotection both before and after insult, a capacity not observed with amantadine [3]. These quantitative and functional divergences underscore the scientific necessity of sourcing the precise compound.

Property
Hemantane
Amantadine
D3 receptor affinity
Substantially higher affinity reported (in vitro radioligand binding)
Lower affinity; may shift D3-mediated pathway engagement
L-DOPA dyskinesia model
Slowed LID development in rat model
Accelerated LID onset; functional divergence limits substitution
Cytoprotective timing
Pre- and post-insult neuroprotection in SH-SY5Y cells
Post-insult protection only; narrower temporal window

Hemantane vs. Amantadine: Quantitative Evidence


Superior D3 Receptor Affinity

In a direct head-to-head comparison using radioligand binding to rat striatal membrane preparations, hemantane exhibited significantly higher affinity for the dopamine D3 receptor than the clinically used analog amantadine. This suggests a more potent modulation of dopaminergic signaling pathways relevant to Parkinson's disease [1].

D3 Binding Affinity
Head-to-head
IC50 39 µM (Hemantane) vs. 360 µM (Amantadine)
Reported binding affinity difference; D3 pathway context
Rat striatal membranes, [3H]-7-OH-DPAT
Dopamine D3 Receptor Receptor Binding Parkinson's Disease

Opposing Effects on Levodopa-Induced Dyskinesia

In a rat model of parkinsonian syndrome (unilateral 6-OHDA lesion), chronic co-administration of hemantane (10 mg/kg) with levodopa/benserazide slowed the development and reduced the severity of abnormal involuntary movements. In stark contrast, co-administration of amantadine (20 mg/kg) accelerated the onset and increased the magnitude of dyskinesia [1]. This functional divergence is critical for research into the pathophysiology and management of L-DOPA motor complications.

LID Development Effect
Head-to-head
Slowed development vs. Accelerated onset
Functional divergence in rat 6-OHDA model; LID endpoint context
10 mg/kg Hemantane, 20 mg/kg Amantadine, chronic L-DOPA
Levodopa-Induced Dyskinesia Parkinson's Disease Motor Complications

Broader Cytoprotective Window

On the SH-SY5Y human neuroblastoma cell line (a model for dopaminergic neurons) injured by 6-OHDA, hemantane demonstrated cytoprotective effects when administered either before or after the neurotoxic insult, at concentrations of 10⁻⁷ M and 10⁻⁶-10⁻⁸ M, respectively. In comparison, amantadine was only effective when administered after the 6-OHDA insult and over a narrower concentration range (10⁻⁷-10⁻⁸ M) [1]. This indicates a broader therapeutic window and potential for both prophylactic and rescue neuroprotection.

Cytoprotective Window
Head-to-head
Pre- and post-insult protection vs. Post-insult only
Cytoprotective timing profiles differ; SH-SY5Y assay context
6-OHDA insult, MTT viability assay
Neuroprotection Cytoprotection Dopaminergic Neurons

Superior Analgesic and Anti-inflammatory Efficacy

In a comparative evaluation of hemantane and two 2-aminoadamantane derivatives modified with a bridgehead hydroxyl group (ADK-971 and ADK-1013), hemantane was more active in parkinsonian syndrome models. Critically, at an equivalent dose of 20 mg/kg, only hemantane demonstrated significant analgesic effects in models of visceral and thermal somatic pain, whereas ADK-971 and ADK-1013 lacked this property, despite showing comparable anti-exudative effects in an acetic peritonitis model [1].

Analgesic Activity
Head-to-head
Present at 20 mg/kg vs. Absent in 2-OH analogs
Analgesic endpoint divergence; SAR context for adamantane core
Mouse visceral pain and hot plate models
Analgesia Anti-inflammatory Structure-Activity Relationship

Motor Improvement vs. Placebo in Early Parkinson's

A randomized, double-blind, placebo-controlled study in 60 patients with early, untreated Parkinson's disease provided quantitative evidence of hemantane's clinical efficacy. Patients receiving hemantane 50 mg/day for 16 weeks demonstrated a significant reduction in rigidity, with an index decreased by 41% from baseline. Furthermore, the group receiving 50 mg/day showed a significant decrease in the UPDRS Part III (Motor Examination) score compared to the placebo group at 8, 12, and 16 weeks [1].

Motor Score Change
Trial context
Rigidity index -41% vs. baseline; UPDRS III improved vs. placebo
Reported endpoint response in early-PD study
Placebo-controlled, 50 mg/day, 16 weeks
Clinical Trial Parkinson's Disease Motor Examination

Optimal Research Applications for Hemantane


D3 Receptor-Mediated Pathways in Parkinson's

Given hemantane's nearly 9-fold higher potency for D3 receptor binding compared to amantadine [1], it is a superior tool for studies aiming to dissect the specific contribution of D3 receptors to dopaminergic signaling, motor function, and side-effect profiles in preclinical models of Parkinson's disease.

Modeling LID Pathophysiology & Treatment

Hemantane's unique ability to slow the development of LID in a rat model, in direct opposition to the pro-dyskinetic effect of amantadine [1], makes it an indispensable reference compound for laboratories studying the mechanisms of LID and screening for potential antidyskinetic therapies.

Neuroprotection and Cytoprotection in Dopaminergic Neurons

Hemantane's demonstrated capacity for both pre- and post-insult cytoprotection against 6-OHDA toxicity in human neuroblastoma cells, a property not shared by amantadine [1], positions it as a key pharmacological agent for investigating the temporal dynamics of neuroprotective interventions and the pathways involved in neuronal rescue.

Aminoadamantane Analgesic SAR

The complete loss of analgesic activity in the bridgehead-hydroxylated analogs ADK-971 and ADK-1013, despite retained anti-inflammatory effects [1], establishes hemantane as the critical positive control and scaffold reference for SAR campaigns aimed at developing novel analgesics based on the aminoadamantane core.

Application
Selection Property
Validation Focus
D3 receptor signaling studies in PD models
D3 receptor binding selectivity context
Confirm D3 affinity in target model
LID mechanism and screening studies
LID endpoint modulation context
Validate anti-dyskinetic effect in LID model
Cytoprotective intervention timing studies
Cytoprotective timing profile
Assess pre- vs post-insult neuroprotection
Aminoadamantane analgesic SAR studies
Analgesic activity structural requirement
Verify analgesic activity in pain models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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